1-Bicyclo[2.1.1]hexanylmethanol
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Overview
Description
1-Bicyclo[2.1.1]hexanylmethanol is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its strained ring system and interesting chemical properties. The presence of a methanol group adds to its versatility, making it a valuable compound in various chemical reactions and applications.
Mechanism of Action
are a class of compounds that are currently under intense investigation as building blocks for pharmaceutical drug design . They are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These compounds are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
The synthesis of these compounds is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bicyclo[2.1.1]hexanylmethanol can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method is efficient and allows for the creation of new building blocks that can be further derivatized . Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is notable for its wide functional group tolerance and the efficient construction of bicyclic rings.
Industrial Production Methods: Industrial production of this compound typically involves scalable photochemical reactions. The use of specialized equipment, such as mercury lamps, is common, although it presents technical challenges . Advances in photochemistry and the development of more efficient catalysts are continually improving the scalability and efficiency of these production methods.
Chemical Reactions Analysis
Types of Reactions: 1-Bicyclo[2.1.1]hexanylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The strained ring system makes it particularly reactive under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or hydrocarbons.
Scientific Research Applications
1-Bicyclo[2.1.1]hexanylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules in novel ways, making it a subject of interest in biochemical research.
Medicine: Its potential as a bioisostere for substituted benzenes makes it a candidate for drug development.
Comparison with Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.1]heptane
- Bicyclo[4.1.1]octane
Properties
IUPAC Name |
1-bicyclo[2.1.1]hexanylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-7-2-1-6(3-7)4-7/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLRKKVQRWUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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